Methyl 2,3-diamino-5-methoxybenzoate
CAS No.:
Cat. No.: VC3255578
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O3 |
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Molecular Weight | 196.2 g/mol |
IUPAC Name | methyl 2,3-diamino-5-methoxybenzoate |
Standard InChI | InChI=1S/C9H12N2O3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3 |
Standard InChI Key | KAKVEOYMVUHZSJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C(=C1)N)N)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Methyl 2,3-diamino-5-methoxybenzoate is identified by the CAS number 1184246-60-3, which serves as its unique chemical identifier in various databases and literature sources . Structurally, the compound belongs to the class of substituted benzoic acid esters, specifically those containing multiple amino functionalities and a methoxy substituent.
Molecular Structure
The molecular structure of Methyl 2,3-diamino-5-methoxybenzoate features a benzene ring as its core with four distinct functional groups:
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Two primary amino (-NH₂) groups at positions 2 and 3
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A methoxy (-OCH₃) group at position 5
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A methyl ester (-COOCH₃) group
This arrangement of substituents creates a molecule with multiple sites for hydrogen bonding, nucleophilic interactions, and coordination chemistry, making it potentially valuable in various chemical transformations and applications .
Physical Properties
While comprehensive physical property data for Methyl 2,3-diamino-5-methoxybenzoate is limited in the available literature, certain properties can be inferred based on its structure. As an aromatic compound with multiple polar functional groups, it likely exhibits moderate to high melting point characteristics typical of substituted benzoates. The presence of two amino groups suggests potential solubility in polar protic solvents, while the methoxy and ester functionalities may confer some solubility in less polar organic solvents.
Table 1: Estimated Physical Properties of Methyl 2,3-diamino-5-methoxybenzoate
Property | Expected Value | Basis for Estimation |
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Physical State | Solid at room temperature | Typical for substituted benzoates |
Color | Light yellow to off-white | Common for aromatic amines |
Solubility | Soluble in polar organic solvents | Based on functional group analysis |
Molecular Weight | 196.20 g/mol | Calculated from molecular formula C₉H₁₂N₂O₃ |
Synthesis Methodologies
Comparative Synthesis Approaches
To contextualize potential synthesis methods, it's instructive to examine approaches used for structurally related compounds. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, while representing a different compound class, employs reductive amination strategies that might be adaptable to the preparation of Methyl 2,3-diamino-5-methoxybenzoate .
Table 2: Comparative Synthesis Methods for Diamino-Substituted Aromatic Compounds
Compound Class | Synthetic Approach | Potential Applicability |
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2,4-Diamino-pyrido[2,3-d]pyrimidines | Reductive amination using NaCNBH₃ | May be adapted for reduction steps |
Diamino-benzoate derivatives | Nucleophilic displacement reactions | Potential for introducing methoxy groups |
Diaminobenzoates | Reduction of nitro precursors using Raney Ni | Suitable for converting nitro to amino groups |
Reactivity and Chemical Behavior
Functional Group Reactivity
The presence of multiple reactive functional groups in Methyl 2,3-diamino-5-methoxybenzoate suggests diverse chemical behavior. The two primary amino groups are expected to exhibit nucleophilic character, making them suitable for various transformations including:
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Acylation and alkylation reactions
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Condensation with aldehydes and ketones
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Diazotization and subsequent coupling reactions
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Participation in heterocycle formation
The methyl ester functionality typically undergoes nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and aminolysis. Meanwhile, the methoxy group can participate in demethylation reactions under appropriate conditions, providing additional synthetic versatility.
Application Area | Potential Use | Functional Group Involvement |
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Pharmaceutical research | DHFR inhibitor precursors | Amino groups for binding interactions |
Heterocycle synthesis | Preparation of benzimidazoles and quinoxalines | Vicinal diamino functionality |
Coordination chemistry | Metal complex formation | Amino groups as coordination sites |
Dye chemistry | Precursor for azo dyes | Aromatic amines for diazotization |
Research Gaps and Future Directions
The limited available literature specifically addressing Methyl 2,3-diamino-5-methoxybenzoate highlights several research gaps that warrant further investigation:
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Optimization of synthetic routes specifically tailored to this compound
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Comprehensive characterization of physical and chemical properties
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Evaluation of biological activities, particularly enzyme inhibition
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Exploration of heterocycle formation and subsequent applications
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Investigation of coordination chemistry with various metal centers
Research in these areas would contribute significantly to understanding the full potential of this compound and its derivatives.
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